molecular formula C10H9FO2 B1428026 5-Cyclopropyl-2-fluorobenzoic acid CAS No. 1248482-58-7

5-Cyclopropyl-2-fluorobenzoic acid

Cat. No. B1428026
M. Wt: 180.17 g/mol
InChI Key: FSSFCYWOXXBPPW-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-fluorobenzoic acid is a chemical compound with the molecular formula C10H9FO2 . It has a molecular weight of 180.18 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of fluorobenzoic acids, such as 5-Cyclopropyl-2-fluorobenzoic acid, can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This protocol was applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron .


Molecular Structure Analysis

The InChI code for 5-Cyclopropyl-2-fluorobenzoic acid is 1S/C10H9FO2/c11-9-4-3-7 (6-1-2-6)5-8 (9)10 (12)13/h3-6H,1-2H2, (H,12,13) . The InChI key is FSSFCYWOXXBPPW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Fluorobenzoic acids, including 5-Cyclopropyl-2-fluorobenzoic acid, have been used as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . They are also used in the synthesis of lanthanide carboxylic acid complexes .


Physical And Chemical Properties Analysis

5-Cyclopropyl-2-fluorobenzoic acid is a powder that is stored at room temperature . It has a molecular weight of 180.18 . Unfortunately, no further physical and chemical properties were found in the search results.

Scientific Research Applications

Synthesis and Insecticidal Activities

5-Cyclopropyl-2-fluorobenzoic acid derivatives, specifically 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles, have been synthesized and evaluated for their insecticidal activities. These compounds demonstrated potential in controlling armyworms, suggesting a role in agricultural pest management (Shi, Qian, Song, Zhang, & Li, 2000).

Electrochemical Studies and Drug Synthesis

Electrochemical studies of compounds similar to 5-Cyclopropyl-2-fluorobenzoic acid, like 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, have provided insights into the development of wide spectrum drugs. These studies include exploring the electrochemical mechanisms and developing analytical methods for quantitative analysis of such compounds (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).

Antioxidant and Antibacterial Agents

Derivatives of 5-Cyclopropyl-2-fluorobenzoic acid have shown significant antioxidant and antibacterial activities. Specifically, 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles exhibited higher antioxidant activity and moderate antibacterial efficacy against various bacterial strains, indicating their potential in pharmaceutical applications (Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).

Antimicrobial Activity

Compounds containing 5-Cyclopropyl-2-fluorobenzoic acid have been investigated for their antimicrobial properties. The introduction of fluorine atoms into specific structures has resulted in compounds exhibiting antimicrobial activity against various bacterial and fungal strains, supporting their potential use in medical and agricultural applications (Issayeva, Akhmetova, Datkhayev, Omyrzakov, Praliyev, & Ross, 2019).

Drug Carrier Applications

Derivatives of 5-Cyclopropyl-2-fluorobenzoic acid have been explored in drug carrier systems. For instance, a water-stable microporous MOF (Metal-Organic Framework) exhibited significant loading and release capabilities for drugs, such as 5-fluorouracil, indicating its potential as a drug carrier with minimal cytotoxicity (Bag, Wang, Chen, & Cao, 2016).

Safety And Hazards

The compound is associated with several hazard statements including H303, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

properties

IUPAC Name

5-cyclopropyl-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSFCYWOXXBPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-2-fluorobenzoic acid

CAS RN

1248482-58-7
Record name 5-cyclopropyl-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Stumpf, ZK Cheng, D Beaudry… - … Process Research & …, 2019 - ACS Publications
The development of a redesigned and improved second-generation synthesis of the Nav1.7 inhibitor GDC-0276 based on experience gained from a fit-for-purpose first-generation …
Number of citations: 12 pubs.acs.org
S Sun, Q Jia, AY Zenova, MS Wilson… - Journal of medicinal …, 2018 - ACS Publications
Herein, we report the discovery and optimization of a series of orally bioavailable acyl sulfonamide Na V 1.7 inhibitors that are selective for Na V 1.7 over Na V 1.5 and highly efficacious …
Number of citations: 28 pubs.acs.org
BS Safina, SJ McKerrall, S Sun, CA Chen… - Journal of medicinal …, 2021 - ACS Publications
Na v 1.7 is an extensively investigated target for pain with a strong genetic link in humans, yet in spite of this effort, it remains challenging to identify efficacious, selective, and safe …
Number of citations: 15 pubs.acs.org

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